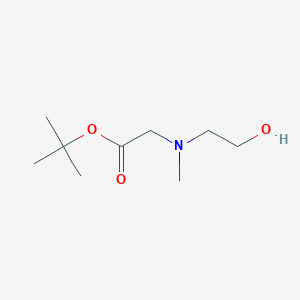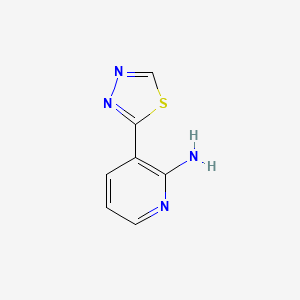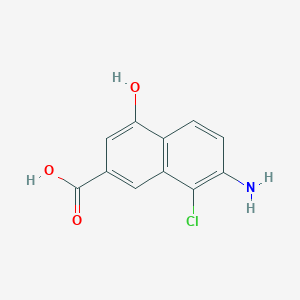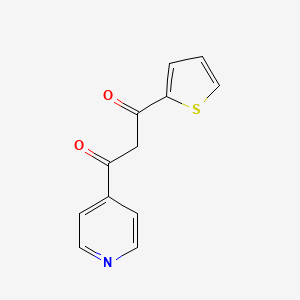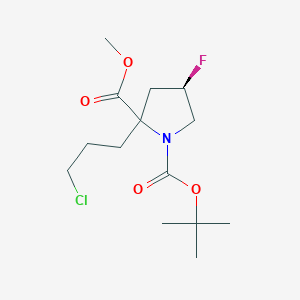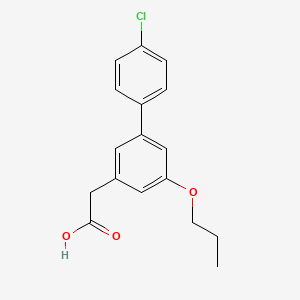
3-Biphenylacetic acid, 4'-chloro-5-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenylacetic acid, 4’-chloro-5-propoxy-: is a chemical compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with a chloro group at the 4’ position and a propoxy group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Propoxylation: The propoxy group is introduced at the 5 position through nucleophilic substitution, often using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Biphenylacetic acid, 4’-chloro-5-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted biphenylacetic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenylacetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: In the field of medicine, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- involves its interaction with specific molecular targets. The chloro and propoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The biphenylacetic acid core structure allows for interactions with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-propoxy-
- 3-Biphenylacetic acid, 4’-bromo-5-propoxy-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is unique due to the presence of both chloro and propoxy groups. This combination may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61927-06-8 |
|---|---|
Molekularformel |
C17H17ClO3 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)-5-propoxyphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-2-7-21-16-9-12(10-17(19)20)8-14(11-16)13-3-5-15(18)6-4-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
SZTJOZJNKITFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
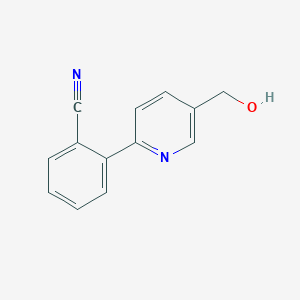
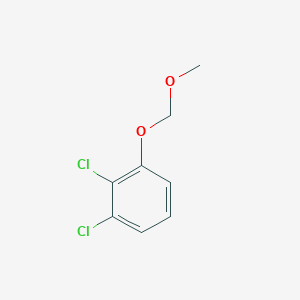
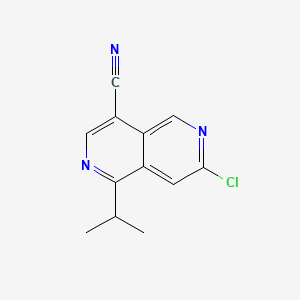
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
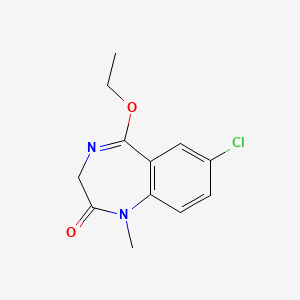
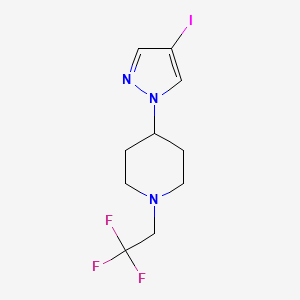
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
